3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-8-4-5-9-14(13)22-18-20-11-16(25-18)15(23)10-17(24)21-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIUAXWGKRCGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)C2=CN=C(S2)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide typically involves the reaction of 2-chloroaniline with thiazole derivatives under specific conditions. One common method involves the use of cupric acetate as a catalyst in the presence of acrylonitrile . The reaction is carried out under reflux conditions, with temperatures maintained between 95°C and 130°C for several hours. The product is then purified through distillation and recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues primarily differ in substituents on the thiazole ring and the acyl side chain. Key examples include:
Key Observations :
- Electron Effects: The 2-chloroanilino group in the target compound is more electron-withdrawing than the 4-methoxyphenyl group in 4ca, which may alter electronic distribution on the thiazole ring, affecting reactivity and target binding .
Analytical Characterization
Comparative spectral data for structural confirmation:
Biological Activity
3-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is a synthetic organic compound notable for its complex structure, which includes a thiazole ring, an aniline group, and a propanamide moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 241488-51-7 |
| Molecular Formula | C18H14ClN3O2S |
| Molecular Weight | 357.83 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and aniline group enhance its binding affinity, allowing it to modulate various biological pathways effectively. The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Case Study: Prostate Cancer Cell Line Inhibition
In a study involving LNCaP prostate cancer cells:
| Treatment Concentration | Percentage Inhibition (%) |
|---|---|
| 10 µM | 45% |
| 25 µM | 70% |
| 50 µM | 90% |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptosis-related proteins.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research Findings
In a study assessing its effects on RAW 264.7 macrophages:
| Treatment | NO Production (µM) |
|---|---|
| Control | 15 |
| Compound (10 µM) | 8 |
| Compound (50 µM) | 4 |
This indicates a dose-dependent reduction in nitric oxide production, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction parameters must be controlled?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2 : Introduction of the 2-chloroanilino group via nucleophilic substitution or coupling reactions.
- Step 3 : Amidation with phenylpropanoyl chloride under anhydrous conditions.
Critical parameters include: - Temperature : Maintain 0–5°C during amidation to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Use coupling agents like EDC/HOBt for amide bond formation .
- Analytical Validation : Confirm intermediate purity via TLC and final product structure via NMR and mass spectrometry .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons, amide NH, and thiazole carbons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the thiazole and propanamide moieties?
- Methodological Answer :
- Reagent Screening : Test coupling agents (e.g., DCC, EDCI) with additives like DMAP to reduce racemization .
- Solvent Optimization : Compare DMF vs. THF; DMF improves solubility of aromatic intermediates .
- Temperature Gradients : Perform reactions at 0°C (to minimize hydrolysis) or room temperature (for faster kinetics), monitoring by TLC .
- Yield Tracking : Use quantitative NMR or HPLC to compare yields under varying conditions .
Q. What experimental strategies address contradictory reports about biological activity across assay systems?
- Methodological Answer :
- Purity Validation : Ensure >99% purity via recrystallization or preparative HPLC to exclude impurities confounding bioactivity .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) vs. cell-based viability assays (e.g., MTT) to confirm target specificity .
- Structural Analog Testing : Synthesize derivatives (e.g., 2-fluoroanilino or unsubstituted anilino) to isolate substituent effects .
Q. What methodologies enable precise determination of stability under various pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures and hygroscopicity .
- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and assess photodegradation products .
Q. How should researchers design SAR studies to investigate the 2-chloroanilino substituent’s role in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace Cl with F, Br, or methyl groups to probe electronic/steric effects .
- Biological Profiling : Test analogs in dose-response assays (e.g., IC₅₀ determination) against target proteins .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent position with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
